1-Boc-azetidine-3-carboxylic acid

Catalog No.
S755625
CAS No.
142253-55-2
M.F
C9H15NO4
M. Wt
201.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-azetidine-3-carboxylic acid

CAS Number

142253-55-2

Product Name

1-Boc-azetidine-3-carboxylic acid

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

NCADHSLPNSTDMJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)O

Synonyms

142253-55-2;1-Boc-azetidine-3-carboxylicacid;1-N-Boc-3-Azetidinecarboxylicacid;1-(tert-Butoxycarbonyl)azetidine-3-carboxylicAcid;Boc-azetidine-3-carboxylicacid;n-boc-azetidine-3-carboxylicacid;boc-aze(3)-oh;1-n-boc-azetidine-3-carboxylicacid;1-[(Tert-Butoxy)Carbonyl]Azetidine-3-CarboxylicAcid;azetidine-1,3-dicarboxylicacidmono-tert-butylester;1-Boc-3-azetidinecarboxylicacid;3-CARBOXYAZETIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER;n-boc-3-azetidinecarboxylicacid;MFCD01860897;azetidine-3-carboxylicacid,n-bocprotected;1-tert-butoxycarbonylazetidine-3-carboxylicacid;1-(tert-butoxycarbonyl)-3-azetidinecarboxylicacid;n-(tert-butoxycarbonyl)azetidine-3-carboxylicacid;F2158-1525;1-(T-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLICACID;1-(TERT-BUTOXYCARBONYL)-3-AZETANECARBOXYLICACID;AZETIDINE-1,3-DICARBOXYLICACID1-TERT-BUTYLESTER;PubChem10135;AC1MBSJ1;AC1Q1MWL

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)O

Synthetic Precursor for Functionalized Azetidines

The key application of 1-Boc-azetidine-3-carboxylic acid lies in its use as a precursor for the synthesis of diversely functionalized azetidines. The Boc protecting group can be selectively removed under mild acidic conditions, allowing further manipulation of the carboxylic acid group. Researchers can then introduce various functionalities through functional group transformations, such as esterification, amidation, or alkylation []. This versatility makes 1-Boc-azetidine-3-carboxylic acid a crucial building block for constructing complex azetidine-containing target molecules.

Potential Applications in Medicinal Chemistry

Azetidines are attracting increasing interest in medicinal chemistry due to their presence in various bioactive molecules. 1-Boc-azetidine-3-carboxylic acid serves as a valuable starting material for the synthesis of potential drug candidates. By incorporating different functional groups, researchers can explore the structure-activity relationship (SAR) of azetidine-based compounds and optimize their biological activity for specific therapeutic targets [].

1-Boc-azetidine-3-carboxylic acid (also known as tert-butyl azetidine-3-carboxylate) is a chemical compound containing a four-membered nitrogen-containing ring (azetidine) with a carboxylic acid group at the third position and a Boc (tert-butoxycarbonyl) protecting group at the first position []. It serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules containing the azetidine ring system [].


Molecular Structure Analysis

The key feature of 1-Boc-azetidine-3-carboxylic acid is the azetidine ring. This ring consists of four atoms - one nitrogen and three carbons. The carboxylic acid group (COOH) is attached to the third carbon, while the Boc group (C(CH3)3OCO) is attached to the first nitrogen atom through a carbonyl group (C=O) []. The Boc group acts as a protecting group, preventing unwanted reactions at the nitrogen atom during synthesis while allowing for controlled deprotection later [].


Chemical Reactions Analysis

1-Boc-azetidine-3-carboxylic acid is a versatile intermediate involved in various organic reactions. Here are some key examples:

  • Synthesis: A common method for synthesizing 1-Boc-azetidine-3-carboxylic acid involves the cyclization of a glycine derivative with a suitable carbonyl compound.
Balanced chemical equation (example):R-CH2-NH2-COOH (glycine derivative) + R'CHO (carbonyl compound) ->  Boc-N(CH2CH2CH2COOH) + H2O (where R and R' are organic groups)
  • Deprotection: The Boc protecting group can be selectively removed under acidic conditions to reveal the free amine group on the azetidine ring, enabling further functionalization [].
Boc-N(CH2CH2CH2COOH) + HCl -> H-N(CH2CH2CH2COOH) + Boc-Cl (where Boc-Cl is tert-butyl chloride)
  • Coupling Reactions: The carboxylic acid group allows for coupling reactions with various nucleophiles to introduce new functionalities onto the molecule.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-N-Boc-3-Azetidinecarboxylic acid

Dates

Modify: 2023-08-15

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